Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of this compound exhibits a complex heterocyclic framework centered around a 1,3-thiazole ring system. The compound possesses the molecular formula C₁₄H₁₃F₃N₂O₂S with a molecular weight of 330.33 grams per mole. The International Union of Pure and Applied Chemistry nomenclature precisely describes this molecule as this compound, reflecting the systematic organization of its functional groups and substituents.
The core thiazole ring features substitution at three critical positions that define its chemical character. At the 2-position, a (3-methylphenyl)amino group provides electron-donating properties through resonance interactions with the aromatic system. The 4-position bears a trifluoromethyl group, introducing significant electron-withdrawing character and lipophilic properties. The 5-position contains an ethyl carboxylate ester functionality, contributing to the molecule's overall polarity and potential for chemical transformations.
The aromatic methylphenyl substituent attached through the amino linkage creates an extended conjugated system that influences the electronic distribution throughout the molecule. The meta-positioning of the methyl group on the phenyl ring provides steric and electronic effects that distinguish this compound from its ortho and para isomers. Chemical databases indicate that this specific substitution pattern results in unique physical and chemical properties compared to related thiazole derivatives.
Crystallographic Analysis and Stereoelectronic Properties
Crystallographic investigations of thiazole derivatives similar to this compound reveal important structural features that influence molecular behavior. Related compounds in the thiazole family demonstrate planar aromatic systems with characteristic bond lengths and angles that reflect the electronic nature of the heterocycle. The thiazole ring typically maintains planarity, while attached aromatic rings may deviate from coplanarity depending on steric interactions and electronic factors.
In analogous thiazole compounds, the relationship between the thiazole core and aromatic substituents shows dihedral angles that optimize π-system overlap while minimizing steric hindrance. Crystal structure analyses of related ethyl thiazole carboxylates indicate that the ester functionality adopts conformations that maximize intramolecular stability through favorable electrostatic interactions. The trifluoromethyl group introduces significant electronic perturbations that affect the electron density distribution throughout the molecular framework.
Stereoelectronic considerations reveal that the amino linkage between the thiazole ring and the methylphenyl group allows for rotational flexibility that influences molecular conformation. This rotational freedom affects the degree of conjugation between the aromatic systems and consequently impacts the electronic properties of the molecule. The presence of the trifluoromethyl group creates an electron-deficient region that contrasts with the electron-rich amino-substituted aromatic system, establishing an internal electronic gradient within the molecule.
Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl stretch of the ethyl ester functionality typically appears in the region around 1674 wavenumbers, indicating the presence of an α,β-unsaturated ester system influenced by the adjacent thiazole ring.
The amino functionality connecting the thiazole to the methylphenyl group exhibits distinctive infrared absorptions in the range of 3300-3400 wavenumbers, characteristic of secondary amine stretching vibrations. The aromatic carbon-hydrogen stretching modes appear in the expected region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen bonds of the ethyl ester show absorptions in the 2900-3000 wavenumber range. The trifluoromethyl group contributes characteristic carbon-fluorine stretching absorptions that appear as strong bands in the 1000-1300 wavenumber region.
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectra typically show aromatic proton signals in the 7.0-8.0 parts per million region, with the thiazole proton appearing as a distinctive singlet. The ethyl ester functionality contributes characteristic patterns with the methylene protons appearing as a quartet around 4.1 parts per million and the methyl protons as a triplet near 1.3 parts per million. The methyl group on the phenyl ring produces a singlet around 2.3 parts per million, while the amino proton appears as a broad signal that may be exchangeable with deuterium.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 330, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural information through the loss of characteristic groups such as the ethyl ester moiety and the trifluoromethyl group. The presence of the trifluoromethyl group creates distinctive isotope patterns that aid in structural confirmation and molecular identification.
Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Theory)
Computational chemistry studies using density functional theory provide valuable insights into the electronic structure and properties of this compound. Density functional theory calculations reveal the frontier molecular orbital characteristics that govern chemical reactivity and electronic behavior. The highest occupied molecular orbital typically extends over the methylphenyl amino moiety and the thiazole ring, indicating these regions as electron-rich and potentially nucleophilic.
The lowest unoccupied molecular orbital shows significant localization on the trifluoromethyl-substituted portion of the thiazole ring and the ester carbonyl group, reflecting the electron-withdrawing nature of these substituents. This molecular orbital distribution creates a clear separation between electron-donating and electron-accepting regions within the molecule, establishing the basis for potential charge transfer interactions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic stability and reactivity.
Molecular orbital theory calculations indicate that the trifluoromethyl group significantly influences the electronic properties of the thiazole ring through inductive electron withdrawal. This effect modulates the nucleophilicity of the ring nitrogen atoms and affects the overall electronic distribution throughout the aromatic system. The computational results suggest that the molecule exhibits significant polarization with electron density concentrated in the amino-phenyl region and electron deficiency in the trifluoromethyl-ester region.
Natural bond orbital analysis reveals the nature of intramolecular interactions and charge distribution patterns within the molecule. The calculations show that the amino nitrogen forms strong resonance interactions with both the thiazole ring and the methylphenyl group, creating an extended conjugated system. The trifluoromethyl group exhibits strong inductive effects that propagate through the thiazole ring, influencing the electronic properties of distant functional groups. These computational insights provide a theoretical foundation for understanding the chemical behavior and potential applications of this complex heterocyclic compound.
Properties
IUPAC Name |
ethyl 2-(3-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)10-11(14(15,16)17)19-13(22-10)18-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBOEOANNFQHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with the Amino Group: The amino group from 3-methylphenylamine is coupled with the thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate (CAS: MFCD20265374)
- Key Differences: Position 2: 3-aminophenyl group (electron-rich due to -NH₂) vs. 3-methylphenylamino (electron-neutral due to -CH₃). Position 4: Phenyl group (aromatic, planar) vs. -CF₃ (electron-withdrawing, tetrahedral).
- The phenyl group at position 4 may reduce membrane permeability compared to -CF₃ .
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 937598-00-0)
- Key Difference: 2-methylphenylamino (ortho-substituent) vs. 3-methylphenylamino (meta-substituent).
- Meta-substitution allows better spatial accommodation in enzyme active sites .
Substituent Variations at Position 4
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS: 175277-03-9)
- Key Differences: Position 2: 4-(trifluoromethyl)phenyl (direct aryl attachment) vs. 3-methylphenylamino. Position 4: Methyl group (-CH₃) vs. -CF₃.
- Impact: Direct aryl attachment at position 2 increases rigidity but reduces hydrogen-bonding capacity.
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 1171528-99-6)
Functional Group Variations
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (CAS: 313262-15-6)
- Key Differences: Position 2: 3-nitrobenzoylamino (electron-withdrawing -NO₂) vs. 3-methylphenylamino.
- Impact: The -NO₂ group increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions. Reduced steric bulk compared to the 3-methylphenyl group .
Structural and Property Analysis
Table 1: Comparative Data for Selected Thiazole Derivatives
Biological Activity
Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 938001-01-5) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. Its chemical structure can be represented as follows:
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 320.33 g/mol
- SMILES Notation : Cc1ccc(cc1)N(C(=O)C(C(F)(F)F)C(=O)O)c2c(S(=O)(=O)N)c(=S)c(=N)c2
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been tested against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| U251 (human glioblastoma) | <10 | |
| HepG2 (human liver carcinoma) | Near doxorubicin levels |
These results suggest that the compound has potent cytotoxic effects, particularly against A-431 cells, which are commonly used in skin cancer research.
The mechanism by which this compound exerts its antitumor activity appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Studies have shown that compounds with similar structures interact with proteins involved in apoptosis and cell cycle regulation. For instance, molecular dynamics simulations have indicated strong hydrophobic interactions with Bcl-2 proteins, which are critical in regulating apoptosis .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies have shown promising results against various bacterial strains, indicating a potential role as an antibacterial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL |
These findings highlight the compound's potential as a dual-action therapeutic agent targeting both cancer and bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key factors include:
- Substituents on the Thiazole Ring : The presence of electron-donating groups such as methyl enhances cytotoxicity.
- Trifluoromethyl Group : This moiety increases lipophilicity and may enhance membrane permeability, facilitating better interaction with cellular targets .
Case Studies and Research Findings
Several studies have focused on the development of thiazole derivatives for enhanced biological activity. For instance:
- Thiazole Derivatives in Cancer Therapy : A study demonstrated that modifications to the thiazole ring could lead to compounds with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Research has shown that thiazole-based compounds exhibit broad-spectrum antibacterial properties, making them candidates for further development in treating resistant bacterial strains .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 3-methylphenyl isothiocyanate with ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Characterization Methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, including the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Basic: What are the primary biological targets and associated assay methodologies?
Answer:
The compound exhibits potential as a cyclooxygenase (COX) inhibitor, implicated in anti-inflammatory pathways. Key methodologies include:
- In Vitro Enzyme Assays : Measure COX-1/COX-2 inhibition using fluorometric kits (e.g., Cayman Chemical), with IC₅₀ calculations .
- Cellular Models : LPS-induced inflammation in RAW 264.7 macrophages to quantify prostaglandin E₂ (PGE₂) suppression via ELISA .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
SAR Design:
-
Analog Synthesis : Replace the 3-methylphenylamino group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents to assess steric/electronic effects .
-
Key Modifications :
Substituent Position Modification Example Impact on Activity 2-Amino Group 4-Chlorophenyl Enhanced COX-2 selectivity 4-Trifluoromethyl Methyl Reduced lipophilicity
Evaluation Methods:
- Molecular Docking : Use AutoDock Vina to predict binding modes in COX-2 (PDB: 5KIR) .
- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) to assess metabolic liability .
Advanced: What crystallographic techniques are suitable for structural elucidation?
Answer:
Single-Crystal X-Ray Diffraction:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The trifluoromethyl group’s orientation can be resolved with anisotropic displacement parameters .
- Refinement : SHELXL (via Olex2) for full-matrix least-squares refinement. Key parameters: R₁ < 0.05, wR₂ < 0.12 .
Structural Insights:
- The thiazole ring adopts a planar conformation, with dihedral angles <5° between substituents. Hydrogen bonding between the amino group and ester carbonyl stabilizes the crystal lattice .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Case Example : Discrepancies in COX-1 vs. COX-2 selectivity may arise from assay conditions (e.g., enzyme source, substrate concentration).
Resolution Strategies:
- Orthogonal Assays : Compare fluorometric (cell-free) and cell-based PGE₂ results to distinguish direct enzyme inhibition from cellular uptake effects .
- Statistical Analysis : Apply two-way ANOVA to evaluate batch-to-batch variability in IC₅₀ values .
Advanced: What advanced analytical methods validate purity and stability?
Answer:
- LC-MS/MS : Quantify degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
- Solid-State NMR : Monitor polymorphic transitions during storage .
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) to identify photo-labile moieties (e.g., ester group hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
